molecular formula C18H21N5O B5545283 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole

2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole

Cat. No. B5545283
M. Wt: 323.4 g/mol
InChI Key: KZUVIIKJTXFEPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those structurally related to 2-{[3-(1-Ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole, typically involves Cu-catalyzed aerobic oxidative conditions and can utilize ethyl tertiary amines as carbon sources. This approach has been demonstrated to feature broad substrate scope, good functional group tolerance, and the production of diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, efficient routes have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate, yielding compounds in moderate to good yields (Yang et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of benzimidazole derivatives reveal that these compounds often exhibit planar geometries with significant electronic interactions between the imidazole and benzene rings, contributing to their chemical stability and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate these structures and have been instrumental in characterizing various benzimidazole derivatives (Deng et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including Michael addition and intramolecular cyclization, which are essential for the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines (Jismy et al., 2019). These reactions are facilitated by the activation of C–O bonds and are critical for introducing functional groups that enhance the compound's biological activity.

Scientific Research Applications

Fluorescence and Chemical Reactions

The compound 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole, owing to its structural attributes, participates in reactions leading to fluorescent properties. For instance, it has been demonstrated that interaction of related benzimidazole compounds with aromatic aldehydes can produce compounds that fluoresce significantly in alcohol solutions, which is a property that can be leveraged in chemical sensing and biological labeling applications (Gorobets & Abakumov, 2002).

Corrosion Inhibition

Benzimidazole derivatives also find applications in corrosion inhibition. Studies have shown that these compounds can effectively protect metals like N80 steel from corrosion in acidic environments. This application is vital in industrial processes where metal preservation is critical, and the efficiency of these inhibitors can reach high percentages, highlighting their potential in materials science and engineering (Yadav et al., 2016).

Antimicrobial Activity

Research into benzimidazole derivatives has also uncovered their potential as antimicrobial agents. Compounds structurally related to 2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole have been synthesized and shown to possess significant antibacterial activities, effective against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotics to combat resistant strains of bacteria (He et al., 2003).

Antituberculosis Activity

Furthermore, novel benzimidazole derivatives have been assessed for their antituberculosis activity. Some derivatives exhibited potent activity against Mycobacterium tuberculosis strains, including those resistant to conventional drugs. This highlights the potential of benzimidazole compounds in addressing the global challenge of tuberculosis and other mycobacterial infections (Yoon et al., 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future research directions could focus on the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

1H-benzimidazol-2-yl-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-2-22-11-9-19-17(22)13-6-5-10-23(12-13)18(24)16-20-14-7-3-4-8-15(14)21-16/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUVIIKJTXFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole

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